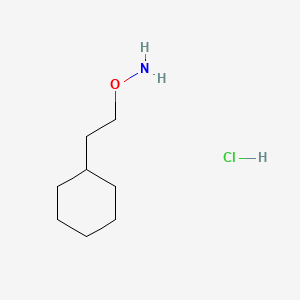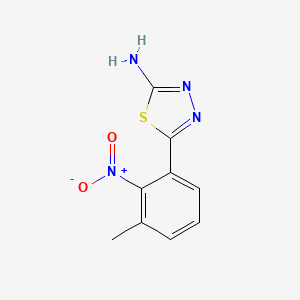
2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride.
Cyclization: Dehydrating agents like phosphorus oxychloride.
Major Products Formed
Reduction: 2-Amino-5-(3-methyl-2-aminophenyl)-1,3,4-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the substituent introduced.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrobenzophenone
- 4-Amino-2-nitrophenol
- 2-Amino-6-nitrobenzothiazole
Uniqueness
Compared to similar compounds, 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both nitro and amino groups on the aromatic ring
Properties
Molecular Formula |
C9H8N4O2S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-3-2-4-6(7(5)13(14)15)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12) |
InChI Key |
CJRACMUICPQJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


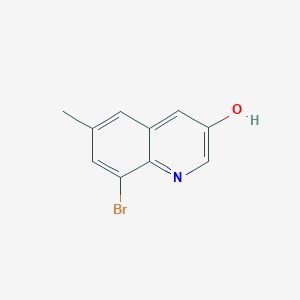
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
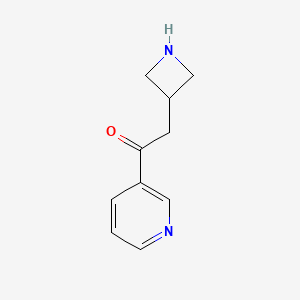



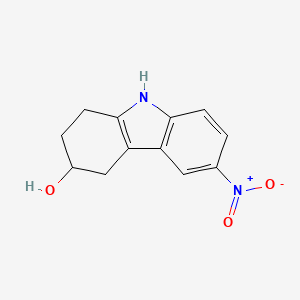
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
